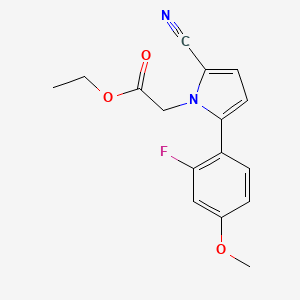![molecular formula C11H17NO5S B12854495 [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate is a complex organic compound with a unique structure that includes an acetamido group, a dioxo group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as acylation, oxidation, and thiolation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the dioxo groups may produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetamido group may form hydrogen bonds with active sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(6R)-6-acetamido-2,5-dioxo-7-sulfanylhexyl] acetate
- [(6R)-6-acetamido-2,5-dioxo-7-sulfanyloctyl] acetate
Uniqueness
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C11H17NO5S |
|---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate |
InChI |
InChI=1S/C11H17NO5S/c1-7(13)12-10(6-18)11(16)4-3-9(15)5-17-8(2)14/h10,18H,3-6H2,1-2H3,(H,12,13)/t10-/m0/s1 |
InChI-Schlüssel |
BLQNHNHQEJLQRA-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS)C(=O)CCC(=O)COC(=O)C |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)CCC(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
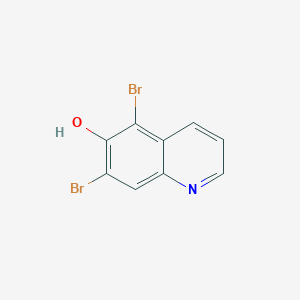
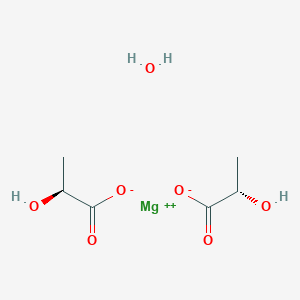
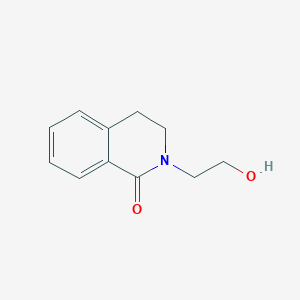
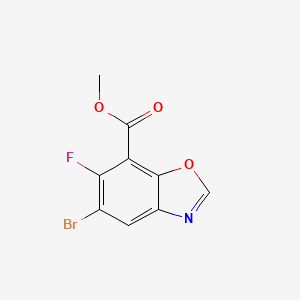
![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
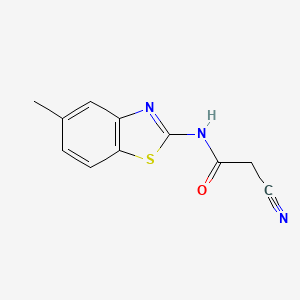
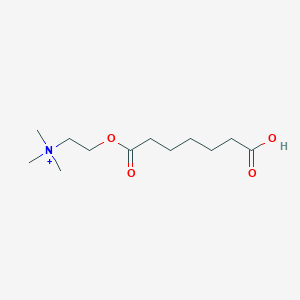
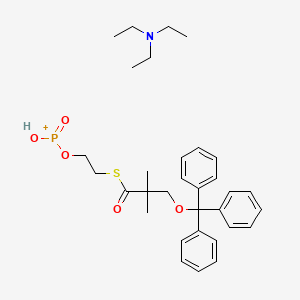
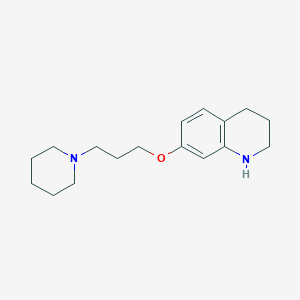

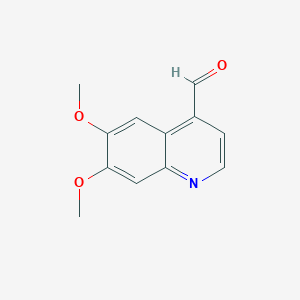
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
